![molecular formula C15H28N2S B14675068 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione CAS No. 41597-07-3](/img/structure/B14675068.png)
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione is an organic compound with the molecular formula C15H28N2S It is a cyclopropene derivative featuring two di(propan-2-yl)amino groups and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione typically involves the reaction of cyclopropene derivatives with di(propan-2-yl)amine and sulfur sources. One common method includes the use of carbon disulfide as a sulfur source . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles to laboratory methods, with scaling up involving optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.
Scientific Research Applications
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione involves interactions with various molecular targets. The thione group can form coordination complexes with metal ions, influencing catalytic processes. The amino groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(diisopropylamino)cycloprop-2-ene-1-thione: Similar structure but with different substituents.
Cyclopropene derivatives: Compounds with similar cyclopropene cores but different functional groups.
Uniqueness
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione is unique due to its combination of di(propan-2-yl)amino groups and a thione group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
41597-07-3 |
|---|---|
Molecular Formula |
C15H28N2S |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2,3-bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C15H28N2S/c1-9(2)16(10(3)4)13-14(15(13)18)17(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
HHNCNYSXKTZKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C1=S)N(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



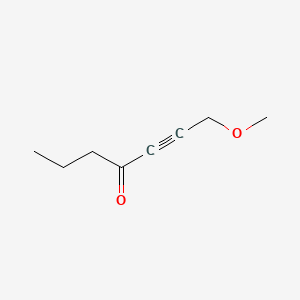

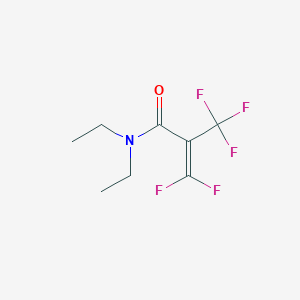
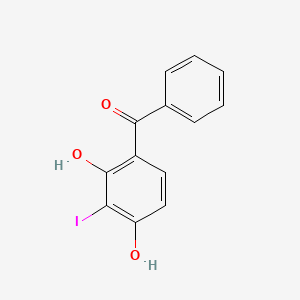

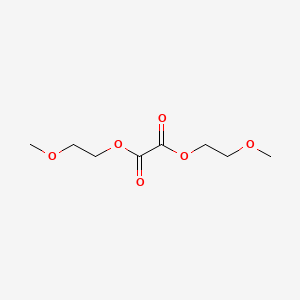
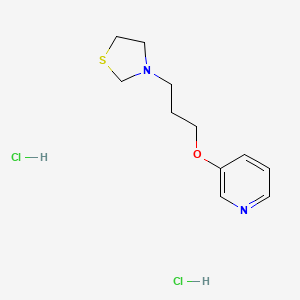



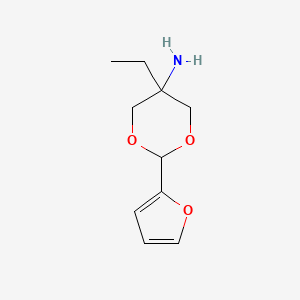
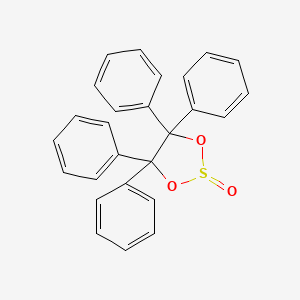
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)
